5-chloro-1-cyclohexyl-1H-benzotriazole
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Overview
Description
5-Chloro-1-cyclohexyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles These compounds are known for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-cyclohexyl-1H-benzo[d][1,2,3]triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-chloro-1-cyclohexyl-1H-benzo[d][1,2,3]triazole with suitable reagents under controlled temperature and pressure conditions can lead to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-1-cyclohexyl-1H-benzo[d][1,2,3]triazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-cyclohexyl-1H-benzo[d][1,2,3]triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
5-Chloro-1-cyclohexyl-1H-benzo[d][1,2,3]triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-1-cyclohexyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d][1,2,3]triazole: A parent compound with similar structural features but lacking the chlorine and cyclohexyl groups.
5-Chloro-1H-benzo[d][1,2,3]triazole: A similar compound with a chlorine atom but without the cyclohexyl group.
1-Cyclohexyl-1H-benzo[d][1,2,3]triazole: A compound with a cyclohexyl group but without the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the cyclohexyl group in 5-Chloro-1-cyclohexyl-1H-benzo[d][1,2,3]triazole makes it unique compared to its similar compounds. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14ClN3 |
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Molecular Weight |
235.71 g/mol |
IUPAC Name |
5-chloro-1-cyclohexylbenzotriazole |
InChI |
InChI=1S/C12H14ClN3/c13-9-6-7-12-11(8-9)14-15-16(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI Key |
CLCDSQSXTNFOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)Cl)N=N2 |
Origin of Product |
United States |
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